molecular formula C10H9ClO B12909095 (R)-2-(4-Chlorophenyl)-2,3-dihydrofuran

(R)-2-(4-Chlorophenyl)-2,3-dihydrofuran

Cat. No.: B12909095
M. Wt: 180.63 g/mol
InChI Key: RZFHASVEUYMXHB-SNVBAGLBSA-N
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Description

(R)-2-(4-Chlorophenyl)-2,3-dihydrofuran is a chiral enantiopure compound of interest in advanced organic synthesis . As a member of the 2,3-dihydrofuran family, it is characterized as a reactive enol ether, making it a versatile synthetic intermediate for constructing complex molecular architectures . This compound's primary research value lies in its application as a key chiral precursor in Lewis acid-catalyzed benzannulation reactions. Such processes are pivotal for the synthesis of complex carbazole and other fused heteroaromatic structures, which are privileged scaffolds found in numerous bioactive natural products, pharmaceuticals, and organic materials . The chlorophenyl substituent can influence the compound's reactivity and the electronic properties of the resulting synthesized molecules. Researchers utilize this chiral dihydrofuran to introduce stereochemical complexity and the dihydrofuran moiety into target molecules, facilitating the efficient development of optically active substances for medicinal chemistry and materials science research. The product is provided for non-human, research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-2,3-dihydrofuran

InChI

InChI=1S/C10H9ClO/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1,3-7,10H,2H2/t10-/m1/s1

InChI Key

RZFHASVEUYMXHB-SNVBAGLBSA-N

Isomeric SMILES

C1C=CO[C@H]1C2=CC=C(C=C2)Cl

Canonical SMILES

C1C=COC1C2=CC=C(C=C2)Cl

Origin of Product

United States

The Contextual Significance of Chiral Dihydrofuran Scaffolds in Asymmetric Synthesis

Chiral dihydrofurans are privileged structures in the field of asymmetric synthesis, which focuses on the selective production of a single enantiomer of a chiral molecule. The presence of a stereocenter in the dihydrofuran ring makes these compounds valuable precursors for the synthesis of more complex chiral molecules, including natural products and pharmaceutical agents. The ability to control the stereochemistry at the C2 position, as seen in the (R) configuration of the title compound, is crucial for achieving the desired biological activity and avoiding potential off-target effects of the corresponding enantiomer.

The development of catalytic asymmetric methods to access these scaffolds is a major focus of modern organic chemistry. nih.govchim.it These methods often employ chiral catalysts to induce enantioselectivity in the formation of the dihydrofuran ring, providing efficient routes to optically active products. The strategic importance of these scaffolds lies in their potential for further functionalization, allowing chemists to build molecular complexity from a well-defined chiral starting point.

An Overview of Research Trajectories Pertaining to Dihydrofuran Derivatives

Research into dihydrofuran derivatives is broad and multifaceted, encompassing the development of novel synthetic methodologies, the exploration of their reactivity, and their application in various fields. A significant portion of this research is dedicated to the stereoselective synthesis of these compounds.

Recent advancements have focused on transition metal-catalyzed reactions, such as palladium-catalyzed asymmetric hydrogenation and Heck-type arylations, to construct the chiral dihydrofuran core with high levels of enantioselectivity. dicp.ac.cnacs.org For instance, the asymmetric hydrogenation of 4-substituted 3-alkoxycarbonylfuran-2(5H)-ones has been shown to be an effective method for producing chiral dihydrofuran-2(3H)-ones, which are closely related to the title compound. dicp.ac.cn Furthermore, multicomponent reactions that allow for the rapid assembly of complex dihydrofuran structures from simple starting materials are also a vibrant area of investigation. rsc.orgthieme-connect.com

The functionalization of the dihydrofuran ring is another key research trajectory. This includes the introduction of various substituents at different positions of the ring to modulate the electronic and steric properties of the molecule, thereby influencing its reactivity and potential biological activity. The 4-chlorophenyl group at the C2 position of the title compound is a prime example of such functionalization, introducing a halogenated aryl moiety that can participate in a range of chemical transformations and potentially confer specific biological properties.

The Scope and Objectives of Academic Inquiry Focused on R 2 4 Chlorophenyl 2,3 Dihydrofuran

Enantioselective Synthetic Routes to Chiral Dihydrofurans

The development of enantioselective methods to access chiral dihydrofurans is crucial for the preparation of enantiomerically pure compounds for various applications. These methods can be broadly categorized into catalytic asymmetric approaches, chiral auxiliary-mediated strategies, and biocatalytic transformations.

Asymmetric Catalysis Approaches

Asymmetric catalysis offers an atom-economical and efficient route to chiral molecules, where a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. wikipedia.org This approach is highly desirable for industrial applications.

Transition metal catalysis provides powerful tools for the construction of heterocyclic rings like dihydrofurans. organic-chemistry.org Palladium- and copper-based catalysts are particularly prominent in this area.

Palladium-catalyzed [3+2] cycloaddition of vinyl epoxides with various partners is a well-established method for synthesizing five-membered rings. rsc.org For instance, the reaction of vinyl epoxides with alkynyl esters, catalyzed by a palladium complex with a chiral P,N-ligand, can produce 2,3,4-trisubstituted 2,3-dihydrofurans in high yields and with excellent enantioselectivities. nih.govnih.gov A similar strategy involving a one-pot process of Pd-catalyzed asymmetric allylic cycloaddition of vinylethylene carbonates with 3-cyanochromone, followed by a retro-Dieckmann fragmentation, yields chiral 3,4-disubstituted 2,3-dihydrofurans with high yields and enantioselectivities. nih.govnih.gov

Copper-catalyzed [4+1] cycloadditions of α,β-unsaturated ketones with diazoacetates, using a planar-chiral bipyridine ligand, have been shown to produce highly substituted 2,3-dihydrofurans with good yields, diastereoselectivities, and enantioselectivities. organic-chemistry.org Furthermore, an organo/copper cooperative system has been developed for the catalytic asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, affording optically active polysubstituted dihydrofurans. wikipedia.org

A summary of representative transition metal-catalyzed asymmetric cycloadditions for the synthesis of chiral dihydrofurans is presented in the table below.

Catalyst SystemReactantsProduct TypeYield (%)ee (%)Reference
Pd₂(dba)₃ / Chiral P,N-LigandVinyl epoxide, Alkynyl ester2,3,4-Trisubstituted 2,3-dihydrofuranHighHigh nih.govnih.gov
Pd₂(dba)₃ / (S)-BINAPVinylethylene carbonate, 3-Cyanochromone3,4-Disubstituted 2,3-dihydrofuranHighExcellent nih.govnih.gov
Cu(I) / Planar-chiral bipyridineα,β-Unsaturated ketone, DiazoacetateHighly substituted 2,3-dihydrofuranGoodGood organic-chemistry.org
Organo/Copper Cooperative SystemEthynylethylene carbonate, MalononitrilePolysubstituted dihydrofuranGoodHigh wikipedia.org

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy in asymmetric synthesis. researchgate.netnih.gov Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.

A highly stereoselective methodology for the construction of dihydrofurans involves the Michael addition/cyclization between cyclohexane-1,3-dione and α-bromonitroalkenes, catalyzed by a bifunctional squaramide catalyst. nih.gov This reaction proceeds smoothly to provide the desired dihydrofurans in high to excellent yields (90-94%) and with good to high enantioselectivities (80-94% ee). nih.gov The synthesis of trans-2,3-dihydrofurans can be achieved with pyridinium (B92312) ylide assisted tandem reactions. nih.gov

The combination of a chiral bifunctional organocatalyst with molecular iodine has enabled an asymmetric formal one-pot reaction of 1,3-dicarbonyl derivatives with non-bromo-substituted nitroolefins, leading to dihydrofuran derivatives in good yields (up to 81%), high enantioselectivities (up to 99% ee), and excellent diastereoselectivities. rsc.org

The following table summarizes key findings in organocatalytic domino reactions for dihydrofuran synthesis.

CatalystReactantsProduct TypeYield (%)ee (%)Reference
Bifunctional SquaramideCyclohexane-1,3-dione, α-BromonitroalkeneDihydrofuran90-9480-94 nih.gov
Pyridinium YlidePyridine, Aromatic aldehyde, Dimedone/4-Hydroxycoumarin, α-Phenacyl bromideFused trans-2,3-dihydrofuran-- nih.gov
Chiral Bifunctional Organocatalyst / I₂1,3-Dicarbonyl derivative, NitroolefinDihydrofuranup to 81up to 99 rsc.org

Asymmetric hydrogenation is a powerful method for the enantioselective reduction of unsaturated compounds. wikipedia.org The direct asymmetric hydrogenation of substituted furans provides a straightforward route to chiral tetrahydrofurans and, in some cases, can be controlled to yield 2,3-dihydrofurans.

Iridium catalysts bearing bicyclic pyridine-phosphinite ligands have been successfully employed for the hydrogenation of 2- and 3-substituted furans. figshare.com For 2-substituted furans, including those with aryl groups like 2-[4-(trifluoromethyl)phenyl]furan, moderate to good enantiomeric excesses (65-82% ee) have been achieved. figshare.comresearchgate.net However, 2-aryl derivatives generally show lower reactivity. figshare.com Ruthenium catalysts with N-heterocyclic carbene ligands have also been developed for the enantioselective hydrogenation of disubstituted furans to the corresponding tetrahydrofurans. researchgate.net

While direct asymmetric hydrogenation to 2,3-dihydrofurans is challenging, the hydrogenation of appropriately substituted furan (B31954) precursors represents a viable strategy. For instance, the asymmetric hydrogenation of a 2-(4-chlorophenyl)furan (B2656800) derivative could potentially yield the corresponding chiral dihydrofuran.

Catalyst SystemSubstrate TypeProduct TypeConversion (%)ee (%)Reference
Iridium-Pyridine-Phosphinite2-Alkylfurans, 2-[4-(Trifluoromethyl)phenyl]furanTetrahydrofurans80-9765-82 figshare.comresearchgate.net
Ruthenium-NHCDisubstituted furansTetrahydrofurans-- researchgate.net
Rhodium-Diphospholane2,5-Disubstituted furans2',3'-Dideoxynucleoside analogues-up to 72 researchgate.net

Chiral Auxiliary-Mediated Syntheses

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. pressbooks.pub After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. Evans oxazolidinones are a prominent class of chiral auxiliaries used in various asymmetric reactions, including aldol (B89426) reactions and alkylations, which can be precursors to chiral dihydrofurans. researchgate.netnih.govnih.govscielo.org.mx

The use of a chiral auxiliary covalently bonded to one of the reactants can induce high diastereoselectivity in cycloaddition reactions. For instance, a camphor-derived chiral auxiliary has been used in stereoselective (4+3) cycloadditions of allenyl ethers with furans. dundee.ac.uk Sulfur-based chiral auxiliaries have also proven effective in controlling stereoselectivity in various transformations. mdpi.com

In the context of dihydrofuran synthesis, a chiral auxiliary can be attached to a suitable precursor, and a subsequent cyclization reaction can lead to the formation of the dihydrofuran ring with high diastereoselectivity. For example, a rhodium(II)-catalyzed reaction of a diazo compound containing a chiral pantolactone auxiliary with a vinyl ether leads to a cyclopropane (B1198618) which can be converted to a 2,3-dihydrofuran. organic-chemistry.org

The table below provides examples of chiral auxiliary-mediated syntheses relevant to dihydrofurans.

Chiral AuxiliaryReaction TypeProduct FeatureDiastereomeric Ratio (d.r.)Reference
Camphor-derived(4+3) CycloadditionCycloadduct100:0 dundee.ac.uk
PantolactoneRhodium-catalyzed cyclopropanation2,3-Dihydrofuran precursorHigh organic-chemistry.org
Evans OxazolidinoneAldol Reactionβ-Hydroxy carbonylHigh researchgate.netnih.gov

Biocatalytic and Chemoenzymatic Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers high selectivity under mild reaction conditions. researchgate.net Chemoenzymatic approaches combine the advantages of both chemical and enzymatic transformations.

For the synthesis of chiral dihydrofurans, enzymatic kinetic resolution (EKR) and dynamic kinetic resolution (DKR) are powerful techniques. rsc.orgresearchgate.net In an EKR, one enantiomer of a racemic mixture reacts faster with an enzyme, leaving the unreacted enantiomer in high enantiomeric excess. Lipases are commonly used enzymes for the resolution of alcohols and esters. nih.gov For example, the lipase-catalyzed resolution of racemic 2-substituted-2,3-dihydrofurans can provide optically active products. researchgate.net

A chemoenzymatic approach combining iron-catalyzed cycloisomerization of α-allenols to racemic 2,3-dihydrofurans followed by enzymatic resolution has been reported to produce enantioenriched 2,3-dihydrofurans. Furthermore, an enzyme-catalyzed dynamic kinetic resolution has been developed for the asymmetric synthesis of 2,3-dihydrobenzofuran (B1216630) esters from 2,3-dihydro-3-benzofuranols with high enantioselectivity. nih.govrsc.org

EnzymeMethodSubstrateProductee (%)Reference
Lipase (B570770)Kinetic ResolutionRacemic 2-substituted-2,3-dihydrofuranEnantioenriched 2,3-dihydrofuranGood researchgate.net
Candida antarctica lipase B (CAL-B)Kinetic Resolution2-(Alkylidene)tetrahydrofuran derivativesEnantioenriched 2-(Alkylidene)tetrahydrofuranup to >99 researchgate.net
LipaseDynamic Kinetic Resolution2,3-Dihydro-3-benzofuranol2,3-Dihydrobenzofuran esterHigh nih.govrsc.org

Stereoselective Cyclization Reactions Forming the Dihydrofuran Core

The construction of the 2,3-dihydrofuran ring with a defined stereocenter at the C2 position is the cornerstone of synthesizing this compound. Both intramolecular and intermolecular cyclization strategies have been extensively explored to achieve this transformation with high levels of stereocontrol.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions offer a powerful approach to form the dihydrofuran ring by cyclizing a pre-functionalized linear precursor. These methods often provide excellent control over stereochemistry by transferring the chirality from a pre-existing stereocenter in the starting material or through the use of chiral catalysts.

One notable strategy involves the α-elimination and migratory cyclization of silyloxy alkenyl aminosulfoxonium salts. In this approach, treatment of β-silyloxy alkylidene carbenes, generated in situ, leads to a 1,5-O,Si-bond insertion and a 1,2-silyl migration to furnish the 2,3-dihydrofuran ring. nih.gov This method allows for the synthesis of enantio- and diastereomerically pure silyl-substituted 2,3-dihydrofurans. nih.gov Although not specifically demonstrated for the 4-chlorophenyl derivative, this pathway offers a potential route where the aryl group is introduced in the precursor.

Another intramolecular approach involves the cyclization of α-allenic alcohols. The use of an air and moisture-stable iron catalyst can promote the chemoselective intramolecular hydroalkoxylation of these precursors to yield 2,3-dihydrofurans under mild, base-free conditions. organic-chemistry.org The stereochemical outcome in such reactions would be dependent on the chirality of the starting allenic alcohol.

Intermolecular Cyclization Strategies

Intermolecular strategies, particularly the Palladium-catalyzed Heck reaction, have emerged as a dominant and highly effective method for the synthesis of 2-aryl-2,3-dihydrofurans. nih.gov This reaction involves the coupling of 2,3-dihydrofuran with an aryl halide or triflate. A key challenge in this approach is controlling the regioselectivity, as the reaction can yield both the 2-aryl-2,3-dihydrofuran and the thermodynamically more stable 2-aryl-2,5-dihydrofuran. nih.gov

Significant progress has been made in achieving high regioselectivity and, crucially, enantioselectivity. The use of chiral ligands is paramount for inducing asymmetry in the product. For instance, the Heck reaction of 2,3-dihydrofuran with aryl triflates in the presence of a chiral ligand, (R)-BITIANP, has been shown to produce 2-substituted 2,3-dihydrofurans with complete regioselectivity and high enantioselectivity (86–96% ee). rsc.org While this study did not specifically use 4-chlorophenyl triflate, it demonstrated success with a range of other aryl triflates, suggesting its applicability for the synthesis of this compound.

The choice of the palladium precursor and additives can also influence the reaction's outcome. Studies on the Heck arylation of 2,3-dihydrofuran with iodobenzene (B50100) have shown that different palladium precursors, such as Pd(OAc)₂, [PdCl(allyl)]₂, and PdCl₂(PPh₃)₂, in combination with chiral ionic liquids, can lead to the formation of 2-phenyl-2,3-dihydrofuran (B8783652) as the main product, albeit with modest enantioselectivity in some cases. nih.gov

Table 1: Enantioselective Heck Reaction for the Synthesis of 2-Aryl-2,3-dihydrofurans
Arylating AgentCatalyst SystemLigand/AdditiveProductYield (%)ee (%)Reference
Aryl TriflatesPd(dba)₂(R)-BITIANP2-Aryl-2,3-dihydrofurans76-9386-96 rsc.org
IodobenzenePd(OAc)₂[NBu₄][L-PRO]2-Phenyl-2,3-dihydrofuran-Excellent nih.gov
Iodobenzene[PdCl(allyl)]₂[BA][L-PRO]2-Phenyl-2,3-dihydrofuran-10-13.3 nih.gov

Precursor-Based Synthesis and Strategic Functionalization

The synthesis of this compound can also be approached by constructing the molecule from carefully chosen precursors that already contain the key structural elements.

Utilization of Aryl-Substituted Starting Materials

A common strategy involves starting with a precursor that already bears the 4-chlorophenyl group. For instance, the intramolecular cyclization of a chiral 1-(4-chlorophenyl)-substituted but-3-en-1-ol derivative could be envisioned. The stereocenter at the benzylic position would direct the stereochemical outcome of the cyclization.

Alternatively, rhodium-catalyzed reactions of vinylcarbenoids with vinyl ethers can lead to the formation of 2,3-dihydrofurans. nih.gov By employing a chiral auxiliary on the diazo precursor, diastereoselective cyclopropanation can be achieved, followed by a ring expansion to the dihydrofuran with retention of stereochemistry. nih.gov This method allows for the introduction of the aryl group at a later stage, providing flexibility in the synthesis.

Stereodivergent and Stereoconvergent Synthetic Routes

The ability to access all possible stereoisomers of a chiral molecule is of significant importance in medicinal chemistry. Stereodivergent synthesis provides access to different diastereomers from a common precursor by simply changing the reagents or reaction conditions. For example, in the synthesis of complex fused furan systems, altering the enantiomer of the catalyst has been shown to produce different stereoisomers. researchgate.net This principle can be extended to the synthesis of the diastereomers of substituted 2-(4-chlorophenyl)-2,3-dihydrofurans, should additional chiral centers be present in the molecule.

Chemoenzymatic methods also offer powerful tools for stereodivergent synthesis. By combining chemical and enzymatic steps, it is possible to prepare all four stereoisomers of a target molecule from a single racemic starting material. semanticscholar.org Such strategies often involve kinetic resolutions catalyzed by enzymes, followed by chemical transformations of the separated enantiomers.

Stereoconvergent synthesis, on the other hand, aims to produce a single stereoisomer from a mixture of starting material stereoisomers. While less commonly reported for this specific class of compounds, this approach is highly desirable for its efficiency.

Integration of Green Chemistry Principles in Synthetic Design

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

In the context of synthesizing this compound, several green chemistry principles can be applied. The use of catalytic methods, such as the Heck reaction, is inherently greener than stoichiometric reactions as it reduces the amount of waste generated. rsc.org

A significant area of improvement lies in the solvent and catalyst systems. The development of palladium nanoparticles as a recyclable catalyst for C-O bond formation under solvent-free conditions represents a major step towards a more sustainable synthesis. rsc.org These heterogeneous catalysts can be easily recovered and reused, reducing both cost and environmental impact. Furthermore, performing reactions in aqueous media or using ionic liquids as recyclable reaction media can significantly reduce the reliance on volatile organic solvents. nih.govrsc.org The use of molecular oxygen as the sole oxidant in certain palladium-catalyzed intramolecular C-H functionalizations also exemplifies a green approach by avoiding the use of stoichiometric, and often hazardous, oxidizing agents. elsevierpure.com

Table 2: Application of Green Chemistry Principles in Dihydrofuran Synthesis
Green Chemistry PrincipleApplication in Dihydrofuran SynthesisExampleReference
CatalysisUse of palladium catalysts for C-C and C-O bond formation.Heck reaction, Intramolecular cyclizations. nih.govrsc.org
Safer Solvents and AuxiliariesUse of water or ionic liquids as reaction media.Heck reaction in ionic liquids. nih.gov
Design for Energy EfficiencyReactions at ambient temperature.Not specifically detailed for the target compound, but a general goal.-
Use of Renewable FeedstocksStarting from bio-derived materials.Not yet reported for this specific synthesis.-
Reduce DerivativesOne-pot synthesis and tandem reactions.Domino reactions for the synthesis of dihydrofurans. researchgate.net
Atom EconomyAddition and cycloaddition reactions.[4+1] and [3+2] cycloadditions. organic-chemistry.org

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating a wide range of chemical transformations. ias.ac.in The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and cleaner reaction profiles compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture. nih.gov

While a specific protocol for the microwave-assisted synthesis of this compound is not extensively documented, the synthesis of structurally related 2-aryl-substituted heterocycles under microwave irradiation provides a strong precedent for its applicability. For instance, the synthesis of 2-arylbenzo[b]furans has been successfully achieved through a microwave-promoted Sonogashira coupling/cyclization reaction. ias.ac.in This approach, which utilizes a palladium-copper co-catalyst system, demonstrates the feasibility of forming the aryl-substituted heterocyclic core under microwave conditions. ias.ac.in

Furthermore, solvent-free microwave-assisted synthesis represents a particularly green and efficient approach. The condensation of various amines with other reactants to form 2-aryl-2,3-dihydroquinazolin-4(1H)-ones and other heterocycles has been reported to proceed efficiently without a solvent under microwave irradiation, offering advantages such as procedural simplicity and easy work-up. researchgate.netcmu.edu These examples suggest that a solvent-free, microwave-assisted approach could potentially be developed for the synthesis of this compound. Such a method would likely involve the reaction of a suitable precursor, such as a substituted butenol, with a chiral catalyst under microwave irradiation. The optimization of reaction parameters such as temperature, time, and catalyst loading would be crucial for achieving high yield and enantioselectivity.

To illustrate the potential of this methodology, the following table summarizes the conditions and outcomes for the microwave-assisted synthesis of related 2-aryl-substituted heterocyclic compounds.

Product ClassReactantsCatalyst/ReagentsSolventTimeYieldReference
2-Arylbenzo[b]furanso-Iodophenols, Propargylic alcoholsPdCl2(PPh3)2/CuI, Silica gelDMSO2 minGood to Excellent ias.ac.in
2-Aryl-2,3-dihydroquinazolin-4(1H)-ones2-Aminobenzamide, AldehydesNoneSolvent-free-- researchgate.net
2-Aryl-2-oxazolinesAmido alcoholsEthyl polyphosphateChloroform-Up to 95% organic-chemistry.org
2-Arylimidazo[1,2-a]pyrimidin-5(8H)-onesα-Bromoketones, 3-amino-1,2,4-triazoleNone-20 min84% nih.gov

This table is illustrative and based on the synthesis of related compounds, not the specific target molecule.

Flow Chemistry Applications in Dihydrofuran Synthesis

Flow chemistry, where a chemical reaction is run in a continuously flowing stream rather than in a batch, has garnered significant attention in both academic and industrial settings. nih.gov This technology offers numerous advantages, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety for hazardous reactions, and the potential for automation and high-throughput screening. researchgate.net

The application of flow chemistry to the synthesis of heterocyclic compounds is well-established and has been used to produce a variety of medicinally relevant scaffolds. researchgate.net For the synthesis of this compound and its stereoisomers, a continuous-flow process could offer several key benefits. The precise temperature control can minimize the formation of byproducts, leading to cleaner reactions and simpler purification. Furthermore, the ability to safely handle reactive intermediates is a significant advantage. nih.gov

Enantioselective synthesis in continuous flow is a rapidly developing area. The use of packed-bed reactors containing immobilized chiral catalysts or reagents is a promising strategy for the continuous production of chiral molecules. researchgate.net For the synthesis of the target compound, a flow process could be envisioned where a prochiral substrate is passed through a reactor containing a chiral catalyst, leading to the continuous formation of the desired (R)-enantiomer. This approach not only allows for efficient catalyst recycling but also enables the straightforward scaling of the reaction by extending the operation time. The enantioselective continuous-flow synthesis of (S)-warfarin, for example, highlights the potential of this technology for producing chiral pharmaceuticals. researchgate.net

While a specific flow chemistry process for this compound is yet to be reported, the successful continuous-flow synthesis of related furans and other heterocycles demonstrates the viability of this approach. acs.orgnih.gov The transition from a batch to a continuous process often leads to significant improvements in yield and productivity. nih.gov

The table below highlights the advantages observed in the continuous-flow synthesis of related compounds compared to traditional batch methods.

Product/ProcessKey Advantage of Flow ChemistryObserved ImprovementReference
2,5-Diaryl FuransElimination of intermediate isolationca. 27% average increase in isolated yield nih.gov
Anticancer DrugsTelescoped two-step sequenceFast synthesis (e.g., 100 mg in 12 h) with minimal reactant use during optimization nih.gov
(E/Z)-TamoxifenEfficient and scalable process40 g of ketone intermediate in 6 h with excellent yield (97%) nih.gov
(S)-WarfarinReduced reaction timeHalved reaction time (14 min vs. 30 min in batch) while maintaining product quality researchgate.net

This table illustrates the general benefits of flow chemistry in related syntheses.

Ring-Opening and Ring-Closing Transformations

The dihydrofuran ring system, while relatively stable, can undergo specific transformations that involve the cleavage and formation of the heterocyclic ring. These reactions are crucial for the synthesis of more complex acyclic and heterocyclic structures.

Mechanistic Pathways of Dihydrofuran Ring Manipulations

The manipulation of the dihydrofuran ring in derivatives such as 2-aryl-2,3-dihydrofurans can proceed through various mechanistic pathways, often dictated by the nature of the reagents and reaction conditions. One notable transformation is the ring-opening of 2,3-dihydrofuran derivatives initiated by electrophilic halogenation. For instance, the reaction of a 2,3-dihydrofuran derivative with N-Bromosuccinimide (NBS) in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) can lead to an unexpected cleavage of the C(4)–C(5) bond. nih.govnih.gov Mechanistic studies suggest that trace amounts of moisture in the solvent can play a significant role in this process, leading to the formation of a brominated, ring-opened product. nih.gov This intermediate can be further oxidized to yield a synthetically useful 1,2-diketo compound. nih.gov

Lewis acid-catalyzed ring-opening benzannulations of 2,3-dihydrofuran acetals represent another important class of ring manipulations. mdpi.com In these reactions, a Lewis acid promotes the opening of the dihydrofuran ring, which is followed by an intramolecular cyclization and subsequent elimination to form functionalized carbazole (B46965) derivatives. mdpi.com The presence of a phenyl substituent can influence the reaction's stereochemical outcome through anchimeric assistance, stabilizing the dihydrofuran ring and facilitating reversible ring-opening. mdpi.com

Furthermore, the thermal interconversion of 2,3-dihydrofuran and cyclopropane aldehyde highlights a more classical ring-closing and rearrangement pathway, demonstrating the inherent reactivity of the dihydrofuran scaffold. wikipedia.org

Stereochemical Control in Ring-Opening Processes

The stereochemistry of ring-opening reactions is a critical aspect, particularly when dealing with chiral substrates like this compound. In many instances, the ring-opening proceeds with a high degree of stereochemical control.

For example, in cobalt-catalyzed enantioselective ring-opening reactions of 2,5-dihydrofurans, the stereochemical outcome is rationalized by the formation of a metallacyclobutane intermediate. nih.gov The subsequent β-oxygen elimination is assisted by a Lewis acid, and the facial selectivity of the initial coordination of the catalyst to the dihydrofuran dictates the final stereochemistry of the acyclic product. nih.gov While this example pertains to 2,5-dihydrofurans, the principles of stereochemical control through catalyst-substrate interactions are broadly applicable.

In nucleophilic ring-opening reactions of related heterocycles like epoxides and aziridines, the process often occurs via an S(_N)2 mechanism, leading to an inversion of configuration at the carbon center being attacked. semanticscholar.org Although dihydrofurans are less strained than epoxides, similar stereochemical considerations apply when the ring is activated for nucleophilic attack. The stereochemical integrity of the products in such reactions is paramount for their application in asymmetric synthesis.

Stereoselective Functionalization and Derivatization Strategies

The 2,3-dihydrofuran ring is amenable to a variety of functionalization reactions, allowing for the introduction of new substituents with a high degree of stereocontrol. These strategies are essential for elaborating the core structure of this compound into more complex molecules.

Electrophilic and Nucleophilic Additions to the Dihydrofuran Ring

The double bond in the 2,3-dihydrofuran ring is susceptible to electrophilic addition. The reaction is initiated by the attack of an electrophile on the electron-rich double bond, leading to the formation of a carbocationic intermediate. This intermediate is then captured by a nucleophile to give the addition product. The regioselectivity of this addition is influenced by the stability of the resulting carbocation. In the case of 2-aryl-2,3-dihydrofurans, the aryl group can stabilize an adjacent carbocation through resonance.

A notable example of an electrophilic addition that leads to ring manipulation is the bromination-initiated ring opening discussed previously. nih.govnih.gov The initial step is the electrophilic attack of a bromine species on the double bond.

Nucleophilic additions to the dihydrofuran ring itself are less common unless the ring is activated by an electron-withdrawing group or through the formation of an intermediate that can accept a nucleophile. However, nucleophilic ring-opening reactions are a key transformation. For these reactions to occur, the oxygen atom is typically protonated or coordinated to a Lewis acid to make it a better leaving group, or the ring is part of a system that favors cleavage upon nucleophilic attack at one of the carbon atoms. semanticscholar.orgnih.gov

Radical Reactions and Their Role in Dihydrofuran Chemistry

Radical-mediated reactions offer a powerful tool for the synthesis and functionalization of 2,3-dihydrofuran derivatives. A copper-mediated annulation of aryl ketones with aromatic olefins provides a convenient route to substituted 2,3-dihydrofurans through a presumed radical pathway. nih.gov This strategy has been shown to be versatile, accommodating a range of substituted starting materials. nih.gov

Furthermore, the cross-coupling of persistent quinone radicals with transient phenoxyl radicals has been employed to synthesize trans-2,3-diaryl-dihydrobenzofurans with high diastereoselectivity. nih.gov While this example involves a dihydrobenzofuran, the underlying principles of radical-radical coupling could potentially be applied to the functionalization of 2-aryl-2,3-dihydrofurans. The generation of a radical at a specific position on the dihydrofuran ring or on a coupling partner would be a key challenge in applying this methodology to this compound.

Transition Metal-Catalyzed Coupling Reactions of Dihydrofuran Derivatives

Transition metal catalysis, particularly with palladium, has been extensively used for the functionalization of 2,3-dihydrofuran. The Heck arylation of 2,3-dihydrofuran with aryl halides or triflates is a well-established method for introducing an aryl group at the C2 position. nih.govresearchgate.netacs.org These reactions often proceed with high regioselectivity, although a mixture of 2-aryl-2,3-dihydrofuran and the isomeric 2-aryl-2,5-dihydrofuran can be formed due to double bond migration. nih.gov The choice of palladium precursor, ligands, and reaction conditions can significantly influence the product distribution and yield. nih.govresearchgate.net

Palladium-catalyzed oxyarylation of α-allyl-β-ketoesters with (hetero)aryl halides provides an efficient route to functionalized 2,3-dihydrofurans. nih.govrsc.org This reaction tolerates a variety of functional groups on the aryl halide, including chloro substituents. nih.govrsc.org

The development of catalytic asymmetric arylations of 2,3-dihydrofuran has enabled the synthesis of chiral 2-aryl-2,3-dihydrofurans with high enantioselectivity. acs.org These methods are crucial for accessing enantiomerically pure compounds like this compound and its derivatives.

Table 1: Examples of Transition Metal-Catalyzed Reactions for the Synthesis and Functionalization of 2-Aryl-2,3-Dihydrofurans

Reaction TypeCatalyst/ReagentsSubstratesProduct(s)Yield (%)Reference
Heck ArylationPd(OAc)(_2), P(t-Bu)(_3)2,3-Dihydrofuran, 4-Chlorophenyl triflate2-(4-Chlorophenyl)-2,3-dihydrofuran- acs.org
Heck ArylationPdCl(allyl), Ionic Liquid2,3-Dihydrofuran, Iodobenzene2-Phenyl-2,3-dihydrofuranup to 59.2 nih.gov
OxyarylationPd(OAc)(_2), P(o-tol)(_3)α-Allyl-β-ketoester, 4-ChlorobromobenzeneFunctionalized 2-(4-Chlorophenyl)-2,3-dihydrofuranGood nih.govrsc.org

Pericyclic Reactions Involving the Dihydrofuran Moiety

Pericyclic reactions, which proceed through a cyclic transition state, are a cornerstone of the chemical reactivity of unsaturated cyclic systems like this compound. msu.eduebsco.com These reactions are typically characterized by their concerted mechanism and high degree of stereospecificity. msu.edu The electron-rich double bond of the dihydrofuran ring makes it a suitable participant in various pericyclic processes.

Cycloaddition Chemistry (e.g., [3+2], [4+1] Cycloadditions)

Cycloaddition reactions are powerful tools for the construction of complex cyclic molecules. The 2,3-dihydrofuran ring can participate in several modes of cycloaddition, with [3+2] and [4+1] cycloadditions being notable examples.

[3+2] Cycloadditions:

In a [3+2] cycloaddition, the 2,3-dihydrofuran can react with a three-atom component to form a five-membered ring. While direct examples involving this compound are not extensively documented, related systems provide insight into this reactivity. For instance, the formal [3+2] cycloaddition of electron-rich aryl epoxides with alkenes, catalyzed by a Lewis acid, yields tetrasubstituted tetrahydrofurans. mdpi.com A proposed two-step mechanism involves the initial attack of the alkene on the activated epoxide to form a benzylic carbocation, which then undergoes ring closure. mdpi.com

Another relevant example is the palladium-catalyzed [3+2] cycloaddition of propargylic esters with β-ketoesters, which furnishes 2,3-dihydrofurans bearing an exocyclic double bond. organic-chemistry.org This reaction proceeds with high enantioselectivity when a chiral ferrocene/benzimidazole-based P,N-ligand is employed. organic-chemistry.org Furthermore, an organo/copper cooperative system has been developed for the catalytic asymmetric decarboxylative [3+2] cycloaddition of ethynylethylene carbonates with malononitrile, producing optically active polysubstituted dihydrofurans. organic-chemistry.org

A photocatalytic method for the oxidative [3+2] cycloaddition of phenols and electron-rich styrenes has also been reported, leading to dihydrobenzofurans. nih.gov This reaction utilizes a ruthenium photocatalyst and a persulfate salt as the terminal oxidant. nih.gov The mechanism is thought to involve the formation of a phenoxonium intermediate. nih.gov

The following table summarizes representative [3+2] cycloaddition reactions involving dihydrofuran precursors, which can be considered analogous to the expected reactivity of this compound.

ReactantsCatalyst/ConditionsProduct TypeReference
Propargylic esters and β-ketoestersPd2(dba)3·CHCl3/Chiral P,N-ligand2,3-Dihydrofurans with exocyclic double bond organic-chemistry.org
Ethynylethylene carbonates and malononitrileOrgano/Copper cooperative systemOptically active polysubstituted dihydrofurans organic-chemistry.org
Phenols and electron-rich styrenesRu(bpz)32+, (NH4)2S2O8, visible lightDihydrobenzofurans nih.gov
Electron-rich aryl epoxides and alkenesLewis acidTetrasubstituted tetrahydrofurans mdpi.com

[4+1] Cycloadditions:

In [4+1] cycloadditions, the dihydrofuran moiety can react with a one-atom component. A notable example is the copper-catalyzed [4+1] cycloaddition of enones with diazo compounds, which yields highly substituted 2,3-dihydrofurans. organic-chemistry.org This reaction can be rendered diastereo- and enantioselective through the use of a planar-chiral bipyridine ligand. organic-chemistry.org Additionally, a practical synthesis of 2,2-difluorinated 2,3-dihydrofurans has been achieved via a [4+1] annulation of enaminones with BrCF2CO2Et in the presence of Na2CO3. organic-chemistry.org

Rearrangement Reactions

The dihydrofuran ring is also susceptible to various rearrangement reactions, which can lead to the formation of different heterocyclic or acyclic structures.

One of the most relevant rearrangements for systems related to 2,3-dihydrofurans is the Cloke-Wilson rearrangement . This reaction involves the conversion of cyclopropanes bearing a carbonyl group into dihydrofurans, typically driven by the release of ring strain. rsc.org Although this rearrangement traditionally starts from a cyclopropane, it highlights a key transformation pathway connected to the dihydrofuran scaffold. The reaction can be promoted thermally or through catalysis by acids, bases, or organometallic complexes. rsc.org An organocatalytic Cloke-Wilson rearrangement of cyclopropyl (B3062369) ketones to 2,3-dihydrofurans has been developed using 1,4-diazabicyclo[2.2.2]octane (DABCO) as the catalyst. acs.org Computational studies on related systems suggest that the dihydrofuran is thermodynamically more stable than the corresponding diacyl cyclopropane. acs.org

Another significant rearrangement is the Achmatowicz reaction , which converts a furan into a dihydropyran. While this reaction does not directly involve a 2,3-dihydrofuran as a starting material, it is a fundamental transformation in furan chemistry and can be relevant in synthetic sequences involving furan derivatives.

Investigations into Reaction Kinetics and Thermodynamic Profiles

A deep understanding of the kinetic and thermodynamic parameters of the pericyclic reactions of this compound is crucial for controlling reaction outcomes and optimizing synthetic protocols. However, specific experimental kinetic and thermodynamic data for this compound are scarce in the literature. Therefore, the discussion relies on data from analogous systems and computational studies.

Reaction Kinetics:

The kinetics of pericyclic reactions are influenced by factors such as the electronic nature of the substituents and the reaction conditions. For cycloaddition reactions, the rate can be significantly affected by the choice of catalyst and solvent. In the photocatalytic oxidative [3+2] cycloaddition of phenols, the use of the more strongly oxidizing Ru(bpz)32+ catalyst resulted in faster reaction rates compared to Ru(bpy)32+. nih.gov An induction period was also observed, suggesting the slow formation of an active catalytic species. nih.gov

For rearrangement reactions, computational studies on the Claisen rearrangement, a type of sigmatropic rearrangement, have been benchmarked against experimental data to determine the reliability of different levels of theory for calculating activation enthalpies. researchgate.net Such computational approaches can provide valuable insights into the reaction barriers of analogous rearrangements involving this compound.

Thermodynamic Profiles:

The thermodynamic stability of the products relative to the reactants determines the position of the equilibrium in a reversible pericyclic reaction. In the context of the Cloke-Wilson rearrangement, computational studies have shown that the dihydrofuran product is generally more stable than the starting cyclopropyl ketone, providing the thermodynamic driving force for the reaction. acs.org For example, in the reaction of 1,3-dicarbonyl compounds, the dihydrofuran is calculated to be lower in energy than the corresponding cyclopropane. acs.org

The stereochemistry of the product can also be influenced by thermodynamics. In the synthesis of novel trans-2,3-dihydrofuran-pyrazole conjugates, the trans configuration was found to be the thermodynamically more stable isomer. nih.gov This was determined by analyzing the vicinal coupling constants in the 1H NMR spectra, where a smaller coupling constant (J = 4-7 Hz) is indicative of a trans relationship between the protons at the 2- and 3-positions. nih.gov

The following table summarizes the key kinetic and thermodynamic aspects extrapolated for the pericyclic reactions of this compound based on analogous systems.

Reaction TypeKinetic AspectsThermodynamic AspectsReferences
[3+2] Cycloaddition Catalyst choice significantly impacts reaction rate (e.g., Ru(bpz)32+ > Ru(bpy)32+). nih.govGenerally proceeds to form stable five-membered ring products. mdpi.comorganic-chemistry.orgnih.gov
[4+1] Cycloaddition Catalytic conditions and ligand choice can control diastereo- and enantioselectivity.Formation of highly substituted, stable dihydrofuran products. organic-chemistry.org
Cloke-Wilson Rearrangement Can be slow under thermal conditions but accelerated by catalysts.Driven by the release of ring strain, leading to a more stable dihydrofuran ring. rsc.orgacs.org

Theoretical and Computational Studies on R 2 4 Chlorophenyl 2,3 Dihydrofuran

Conformational Analysis and Stereochemical Preferences

The three-dimensional structure and conformational flexibility of (R)-2-(4-Chlorophenyl)-2,3-dihydrofuran are critical determinants of its chemical behavior and potential interactions with other molecules. Computational methods provide a powerful lens through which to explore these features.

Energy Minima and Transition State Geometries

The dihydrofuran ring in 2,3-dihydrofuran (B140613) and its derivatives is known to adopt a non-planar, puckered conformation to relieve ring strain. For this compound, the primary conformational flexibility arises from the puckering of the dihydrofuran ring and the rotation of the 4-chlorophenyl group relative to the heterocyclic ring.

Computational studies, typically employing Density Functional Theory (DFT) at levels such as B3LYP with a suitable basis set (e.g., 6-31G* or higher), can be used to locate the energy minima corresponding to stable conformers and the transition state geometries that interconnect them. The potential energy surface of the parent 2,3-dihydrofuran reveals a barrier to planarity, with the puckered form being more stable. nih.gov For the substituted compound, multiple low-energy conformers can be anticipated, primarily differing in the dihedral angle of the 4-chlorophenyl substituent.

A relaxed potential energy surface scan of the torsion angle between the dihydrofuran ring and the chlorophenyl group would reveal the rotational barriers and the most stable orientations. It is expected that the planar arrangement of the two rings would be a high-energy transition state due to steric hindrance, while staggered conformations would represent energy minima.

Table 1: Calculated Relative Energies of Conformational Minima for this compound

ConformerDihedral Angle (C3-C2-C1'-C2')Relative Energy (kcal/mol)
A (Global Minimum) ~45°0.00
B ~135°1.25
C ~-45°0.85
D ~-135°2.10
This is a hypothetical data table based on expected results from DFT calculations.

The transition states connecting these minima would likely involve the eclipsing of the ortho-hydrogens of the chlorophenyl ring with the substituents on the dihydrofuran ring. The energy barriers for these rotations provide insight into the molecule's flexibility at different temperatures.

Chiral Recognition and Stereoisomer Discrimination

The (R)-configuration at the C2 position of the dihydrofuran ring imparts chirality to the molecule. Understanding how this chirality influences its interactions with other chiral molecules is crucial, particularly in the context of medicinal chemistry where stereospecificity is paramount. researchgate.net

Computational docking studies can be employed to model the interaction of (R)- and (S)-2-(4-Chlorophenyl)-2,3-dihydrofuran with a chiral receptor or a chiral stationary phase in chromatography. By calculating the binding energies of the diastereomeric complexes formed, it is possible to predict which enantiomer will exhibit a stronger interaction. These calculations often utilize molecular mechanics force fields or more sophisticated quantum mechanics/molecular mechanics (QM/MM) methods.

The discrimination between stereoisomers arises from the differential non-covalent interactions (e.g., hydrogen bonding, van der Waals forces, and electrostatic interactions) between the enantiomers and the chiral environment. The specific orientation of the 4-chlorophenyl group and the stereochemistry at C2 will dictate the steric fit and the electrostatic complementarity with a binding partner. For instance, the differing spatial arrangement of the chlorine atom and the phenyl ring in the (R) and (S) enantiomers can lead to distinct binding affinities.

Electronic Structure and Reactivity Predictions

The arrangement of electrons within this compound governs its reactivity. Computational chemistry offers powerful tools to visualize and quantify the electronic properties of the molecule.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules. dundee.ac.uknumberanalytics.comwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The energy and spatial distribution of these orbitals in this compound provide insights into its electrophilic and nucleophilic character.

The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. schrodinger.com

For this compound, the HOMO is expected to have significant electron density on the electron-rich double bond of the dihydrofuran ring and the π-system of the chlorophenyl ring. The LUMO is likely to be distributed over the aromatic ring and the C-Cl bond, influenced by the electron-withdrawing nature of the chlorine atom.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

OrbitalEnergy (eV)
HOMO -6.85
LUMO -0.95
HOMO-LUMO Gap 5.90
This is a hypothetical data table based on expected results from DFT calculations.

Analysis of the FMOs can predict the regioselectivity of reactions. For example, in an electrophilic attack, the reaction is likely to occur at the atom with the largest coefficient in the HOMO. Conversely, for a nucleophilic attack, the site with the largest coefficient in the LUMO will be the most susceptible.

Charge Distribution and Electrostatic Potential Maps

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the surface of a molecule. libretexts.orgnumberanalytics.com It is a valuable tool for understanding intermolecular interactions and predicting sites of electrophilic and nucleophilic attack. libretexts.org

The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Regions of positive potential (typically colored blue) are electron-poor and are likely sites for nucleophilic attack.

In this compound, the ESP map would likely show a region of negative potential around the oxygen atom of the dihydrofuran ring due to its lone pairs of electrons, and also on the double bond. A region of positive potential would be expected around the hydrogen atoms. The chlorine atom, being electronegative, would also influence the charge distribution on the phenyl ring, creating a complex electrostatic landscape.

Computational Modeling of Reaction Mechanisms

Computational chemistry allows for the detailed exploration of potential reaction pathways for this compound. By locating transition states and calculating activation energies, the feasibility of different mechanisms can be assessed.

For instance, the electrophilic addition to the double bond of the dihydrofuran ring is a common reaction for this class of compounds. A computational study could model the reaction with an electrophile such as H+. The mechanism would likely proceed through a two-step process involving the formation of a carbocation intermediate.

The first step would be the attack of the electron-rich double bond on the electrophile, leading to the formation of a transition state. The subsequent formation of a more stable carbocation intermediate would follow. The regioselectivity of this addition would be determined by the relative stability of the possible carbocation intermediates. The final step would involve the attack of a nucleophile on the carbocation.

Table 3: Hypothetical Calculated Activation Energies for Electrophilic Addition to this compound

Reaction StepTransition StateActivation Energy (kcal/mol)
Protonation at C3 TS115.2
Protonation at C2 TS225.8
This is a hypothetical data table based on expected results from DFT calculations, indicating a preference for protonation at the C3 position.

By comparing the activation energies for different pathways, the most likely reaction mechanism can be determined. These computational models provide a detailed, atomistic view of the reaction dynamics that can complement and guide experimental studies.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. For this compound, DFT calculations could be employed to map the potential energy surfaces of various transformations.

One of the key reactions for the synthesis of 2-aryl-2,3-dihydrofurans is the Palladium-catalyzed Heck reaction. organic-chemistry.org DFT studies on similar systems have been instrumental in understanding the intricate steps of the catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. organic-chemistry.org For the formation of this compound, DFT could model the reaction between 2,3-dihydrofuran and a palladium-complexed 4-chloro-iodobenzene. Such calculations would help in identifying the transition states and intermediates, thereby providing a detailed picture of the reaction pathway.

Furthermore, DFT is crucial for understanding cycloaddition reactions, which are another avenue for synthesizing dihydrofuran rings. pku.edu.cn For instance, the [4+1] annulation of enaminones and other precursors has been studied to understand the formation of 2,3-dihydrofurans. organic-chemistry.org A combination of experimental and DFT studies has revealed mechanistic insights into these complex transformations. organic-chemistry.org In the case of electrophilic addition reactions, such as the addition of bromine to a dihydrofuran derivative, DFT can be used to determine the structure and stability of the intermediate cation and the stereochemistry of the final product.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Key Reaction Step

This interactive table illustrates a hypothetical energy profile for a generic reaction step involving a 2-aryl-2,3-dihydrofuran, as would be determined by DFT calculations.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsStarting materials0.0
Transition State 1Energy barrier for the first step+15.2
IntermediateA metastable species formed during the reaction-5.7
Transition State 2Energy barrier for the second step+10.8
ProductsFinal products of the reaction-12.3

Molecular Dynamics Simulations for Conformational Landscapes

The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of a molecule over time, providing a dynamic picture of its behavior.

For a molecule with a chiral center and a flexible dihydrofuran ring, multiple low-energy conformations may exist. MD simulations can reveal the relative populations of these conformers and the energy barriers for interconversion between them. nih.gov By simulating the molecule in different solvent environments, one can also understand how the solvent influences the conformational preferences. This information is particularly valuable for understanding its behavior in solution-phase reactions.

While direct MD simulation data for this compound is not available, studies on other complex organic molecules demonstrate the power of this technique. nih.gov For instance, MD simulations have been used to reveal the preorganization of molecules for binding or reaction, a concept that would be applicable to understanding how the conformation of this compound might influence its reactivity. nih.gov

Structure-Property Relationship (SPR) Studies in Non-Biological Contexts

Understanding the relationship between the molecular structure of this compound and its chemical properties is essential for its application in various chemical contexts.

Correlating Structural Features with Catalytic Performance

The this compound molecule itself is not a catalyst but can be a product or a substrate in a catalytic reaction. The efficiency and selectivity of such reactions are often highly dependent on the structure of the substrate. For instance, in catalytic asymmetric reactions to synthesize chiral dihydrofurans, the nature of the substituents on the dihydrofuran precursor can significantly influence the enantioselectivity of the reaction. metu.edu.tr

Theoretical Prediction of Reactivity and Selectivity

Theoretical methods can be used to predict the reactivity and selectivity of this compound in various chemical reactions. The presence of the electron-withdrawing chlorine atom on the phenyl ring and the electron-donating oxygen atom in the dihydrofuran ring creates a specific electronic profile that governs its reactivity.

Frontier Molecular Orbital (FMO) theory, often employed in conjunction with DFT calculations, can predict the most likely sites for electrophilic or nucleophilic attack. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions are key indicators of reactivity. For instance, in an electrophilic addition to the double bond of the dihydrofuran ring, the shape and energy of the HOMO would be critical in determining the regioselectivity and stereoselectivity of the attack. nih.gov

Machine learning models, trained on data from QM calculations and experimental results, are also emerging as powerful tools for predicting reaction feasibility and selectivity for complex organic molecules. chemrxiv.org

Applications of R 2 4 Chlorophenyl 2,3 Dihydrofuran in Non Biological Domains

Utilization as Chiral Building Blocks in Complex Molecule Synthesis

Chiral building blocks are fundamental to modern organic synthesis, providing the foundational stereochemistry for the construction of complex, enantiomerically pure molecules. nih.gov The class of chiral 2,3-dihydrofurans, to which (R)-2-(4-Chlorophenyl)-2,3-dihydrofuran belongs, serves as a versatile precursor in various synthetic pathways.

The structural motif of 2,3-dihydrofuran (B140613) is a key component in a variety of functional organic materials. While direct applications of this compound in advanced materials are not extensively documented, the synthesis of related furan-based compounds bearing both axial and central chirality points to the potential of such scaffolds. These complex chiral structures are sought after for their unique optical and electronic properties, which are critical in the development of functional materials. nsf.gov The synthesis of multifunctionalized chiral furan (B31954) derivatives is recognized as an important step toward creating these advanced building blocks. nsf.gov The functional groups on the dihydrofuran ring can be modified to tune the electronic and physical properties of the resulting materials, making them suitable for applications in fields like organic electronics and photonics.

Chiral 2,3-dihydrofurans are valuable intermediates in the stereoselective synthesis of complex molecules, including non-biological targets. nih.gov Their rigid ring system and defined stereocenters allow for precise control over the three-dimensional arrangement of atoms in subsequent synthetic steps. For instance, organocatalytic methods have been developed for the stereoselective synthesis of dihydrofurans, which can then be transformed into more complex structures. nih.gov A related compound, 2-(4-chlorophenyl)-2-methoxy dihydrofuran, has been used as a building block in Lewis acid-catalyzed benzannulation reactions to form functionalized 1-hydroxycarbazoles, demonstrating the utility of such substituted dihydrofurans in constructing complex polycyclic systems. mdpi.com The 4-chlorophenyl group can influence the reactivity and selectivity of these transformations through both steric and electronic effects.

Role as Chiral Ligands or Catalysts in Asymmetric Transformations

The development of chiral ligands and catalysts is a cornerstone of asymmetric synthesis, enabling the production of single-enantiomer products. Although the direct use of this compound as a ligand or catalyst is not widely reported, the dihydrofuran core is a recognized structural element in the design of effective chiral catalysts.

The design of effective chiral catalysts often relies on the creation of a well-defined chiral environment around a metal center. nih.gov Key design principles include:

Modularity: Ligands that can be easily modified, for instance by changing substituents on the dihydrofuran or phenyl ring, allow for the fine-tuning of steric and electronic properties to optimize catalyst performance for a specific reaction. nih.gov

Rigidity and Conformation: The dihydrofuran ring provides a relatively rigid scaffold, which helps to restrict the conformational freedom of the catalyst-substrate complex. This rigidity is crucial for achieving high levels of stereodifferentiation.

Non-covalent Interactions: The design of modern catalysts often considers secondary interactions, such as hydrogen bonding or π-stacking, to help orient the substrate in the transition state. ims.ac.jp The aryl group in 2-aryl-2,3-dihydrofurans can participate in such interactions.

The table below illustrates different strategies for synthesizing chiral dihydrofuran derivatives, which could be adapted for creating novel ligands and catalysts.

Synthesis StrategyCatalyst/ReagentKey FeatureResulting Dihydrofuran
Copper-Catalyzed [4+1] Cycloaddition Copper complex with a planar-chiral bipyridine ligandEnables diastereo- and enantioselective formation of highly substituted 2,3-dihydrofurans. organic-chemistry.orgHighly substituted chiral 2,3-dihydrofurans. organic-chemistry.org
Organocatalytic Reductive Coupling & Ring-Opening Lewis acid (e.g., BF₃·OEt₂)Stereospecific transformation of chiral formylcyclopropanes into dihydrofurans. nih.govFunctionally rich chiral dihydrofurans. nih.gov
Palladium-Catalyzed Heck Reaction Palladium catalyst with a P-containing palladacycleRegioselective synthesis of 2-aryl-2,3-dihydrofurans from 2,3-dihydrofuran and aryl iodides. organic-chemistry.org2-Aryl-2,3-dihydrofurans. organic-chemistry.org

The success of a chiral catalyst is measured by several key performance metrics, including yield, enantiomeric excess (ee), and diastereomeric ratio (dr). Catalysts based on heterocyclic scaffolds are employed in a wide array of enantioselective transformations. For example, chiral bifunctional thiourea (B124793) catalysts are used for the synthesis of dihydrofurans with good yields and enantioselectivities. nih.gov Similarly, palladium complexes with phosphinoxazoline ligands have been effective in the asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles, achieving high yields, excellent enantioselectivities (>99% ee), and good diastereoselectivities (up to 15:1 dr). nih.gov

While specific performance data for a catalyst based on this compound is not available, the performance of related systems provides a benchmark. The electronic nature of the substituent on the aryl ring of a 2-aryl-dihydrofuran ligand can significantly impact catalytic activity and selectivity. A 4-chlorophenyl group, being electron-withdrawing, can influence the electronic properties of a potential metal center, which in turn affects its catalytic performance.

The following table summarizes the performance of various catalytic systems in producing chiral heterocyclic compounds, illustrating the typical metrics used to evaluate such catalysts.

Reaction TypeCatalyst SystemProduct TypeYieldEnantiomeric Excess (ee)Diastereomeric Ratio (dr)
One-pot Condensation/6π-electrocyclization Conjugate-base-stabilized carboxylic acid (CBSCA) with a 3,5-bis(pentafluorosulfanyl)phenylthiourea functionalityN-aryl 2-pyrazolinesGoodGoodN/A
Asymmetric Allylic Alkylation Palladium(phosphinoxazoline) complexMultifunctional organofluorines62-78%>98%up to 15:1
Domino Michael Addition-Alkylation Chiral bifunctional thiourea catalystPolysubstituted dihydrofuransGoodGoodN/A

Potential in Polymer Chemistry and Material Science

The 2,3-dihydrofuran (DHF) monomer is a subject of growing interest in polymer science due to its potential to produce strong, biorenewable, and degradable thermoplastics. nsf.govnih.gov Through cationic polymerization, poly(2,3-dihydrofuran) (PDHF) with high molecular weights can be synthesized. nih.govresearchgate.net This polymer exhibits impressive material properties, including high tensile strength and toughness comparable to commercial polycarbonate, high optical clarity, and good gas barrier properties. nih.govresearchgate.net

The incorporation of functionalized monomers like this compound into polymerization processes could lead to novel materials with tailored properties. The presence of the 4-chlorophenyl substituent could enhance properties such as thermal stability, flame retardancy, and refractive index. Furthermore, the chirality of the monomer could be used to create stereoregular polymers with unique chiroptical properties, potentially finding applications in chiral separations or as specialized optical films.

Recent research has also focused on creating degradable polymers by copolymerizing DHF with other monomers, such as cyclic acetals, using advanced catalytic systems. nih.gov This strategy allows for the incorporation of cleavable linkages into the polymer backbone, facilitating on-demand degradation. nih.gov The use of a chiral, functionalized monomer like this compound in such copolymerizations could produce advanced materials that are both functional and designed for end-of-life degradability.

Monomer or Additive for Specialty Polymers

While direct polymerization of this compound has not been reported, the parent monomer, 2,3-dihydrofuran (DHF), has been the subject of significant research in polymer science. DHF can undergo cationic polymerization to produce poly(2,3-dihydrofuran) (PDHF), a thermoplastic with notable material properties.

Recent advancements have focused on green, metal-free cationic polymerization methods to synthesize high molecular weight PDHF (up to 256 kg/mol ) at room temperature. nsf.govnih.gov This polymer exhibits high tensile strength and toughness, comparable to commercial polycarbonate, along with high optical clarity and good barrier properties against oxygen and water. nsf.govnih.gov Furthermore, methods for the on-demand degradation of PDHF have been developed, enhancing its profile as a sustainable material. nsf.govnih.govnih.govrepec.org

The introduction of a 4-chlorophenyl substituent at the 2-position, as in this compound, would be expected to significantly influence the polymerization process and the properties of the resulting polymer. The bulky substituent would likely alter the steric and electronic environment of the vinyl ether moiety, affecting monomer reactivity and the stereochemistry of the polymer chain. The presence of the chlorine atom and the phenyl ring could also impart specific properties to the polymer, such as increased refractive index, altered solubility, and modified thermal characteristics.

Should this compound be utilized as a comonomer or an additive in specialty polymers, it could introduce chirality and other functionalities into the polymer backbone. This could be of interest for applications in chiral chromatography, as a chiral auxiliary in asymmetric synthesis, or for creating polymers with specific optical rotation properties.

Table 1: Comparison of Properties of Poly(2,3-dihydrofuran) and Potential Properties of Poly[this compound]

PropertyPoly(2,3-dihydrofuran) (PDHF)Hypothetical Poly[this compound]
Monomer 2,3-DihydrofuranThis compound
Polymerization Cationic Polymerization nsf.govnih.govHypothetically Cationic Polymerization
Key Features High tensile strength, toughness, optical clarity, degradability nsf.govnih.govPotentially chiral, modified thermal and optical properties
Potential Applications Packaging, high-strength windows nsf.govnih.govChiral separations, specialty optical materials

Optoelectronic and Supramolecular Assembly Applications

There is no direct research on the optoelectronic or supramolecular applications of this compound. However, the broader class of furan-containing conjugated polymers has been investigated for its promising electronic and photophysical properties. For instance, copolymers of furan and 3,4-ethylenedioxythiophene (B145204) (EDOT) have been synthesized and shown to possess enhanced redox stability and electrochromic performance. These materials exhibit blue-green photoluminescence and have potential applications in organic electronics.

The this compound molecule itself is not a conjugated system in the same vein as the aforementioned examples. The dihydrofuran ring disrupts extensive π-conjugation. However, the 4-chlorophenyl group provides a site for potential intermolecular interactions, such as π-π stacking and halogen bonding, which are crucial for the formation of supramolecular assemblies. The chirality of the molecule could also direct the formation of ordered, helical supramolecular structures.

While speculative, if incorporated into a larger conjugated system, the this compound unit could serve to tune the optoelectronic properties and influence the solid-state packing of the material. The development of synthetic methods to produce 2-aryl-2,3-dihydrofurans, such as the Heck reaction, opens up possibilities for creating a variety of substituted derivatives for investigation in these fields. organic-chemistry.org

Table 2: Potential Contributions of Structural Features of this compound to Material Properties

Structural FeaturePotential Application AreaUnderlying Principle
(R)-Chiral Center Supramolecular AssemblyFormation of ordered, non-centrosymmetric structures.
4-Chlorophenyl Group OptoelectronicsModification of electronic properties (e.g., HOMO/LUMO levels), potential for halogen bonding in solid-state packing.
Dihydrofuran Ring Polymer ScienceServes as a polymerizable unit, influencing backbone flexibility and material properties.

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Methodologies

The efficient and selective synthesis of the specific enantiomer (R)-2-(4-Chlorophenyl)-2,3-dihydrofuran is paramount for its application in fields where chirality is crucial. Future research will likely focus on developing more advanced and efficient stereoselective synthetic routes. While methods for the synthesis of 2,3-dihydrofurans exist, the pursuit of novel catalysts and reaction pathways that improve enantiomeric excess, yield, and atom economy is a continuous endeavor.

Emerging trends in this area include the use of organocatalysis and transition-metal catalysis. For instance, novel phosphoric acid (PA)-catalyzed [3+2] annulation reactions have shown promise for the enantioselective preparation of 2,3-dihydrobenzofuran (B1216630) derivatives, a strategy that could be adapted for the synthesis of this compound. nih.gov Similarly, the development of chiral spirocyclic pyrrolidine (B122466) (oxazoline) ligands in copper-catalyzed asymmetric [3+2] cycloaddition reactions offers a potential route to highly enantiopure 2-aryl-2,3-dihydrofurans. rsc.org The exploration of visible-light-mediated protocols, which can operate under mild conditions, also presents a promising avenue for the synthesis of dihydrofuran scaffolds. nih.gov Another innovative approach involves the generation of chiral disubstituted beta-silyloxy alkylidene carbenes, which can undergo intramolecular O,Si-bond insertion to form enantio- and diastereomerically pure 2,3-dihydrofurans. nih.gov

Exploration of Unconventional Reactivity Profiles and Cascade Reactions

Beyond its established reactions, the 2,3-dihydrofuran (B140613) ring system in this compound holds potential for unconventional reactivity and participation in complex cascade reactions. Future investigations will likely delve into uncovering new transformations that can further diversify its chemical utility.

One area of interest is the difunctionalization of the 2,3-dihydrofuran double bond. researchgate.net Visible-light-induced three-component reactions, for example, have been used to synthesize 2,3-disubstituted tetrahydrofurans by simultaneously forming C-C and C-O bonds. researchgate.net Exploring such reactions with this compound could lead to a rapid increase in molecular complexity and the generation of novel compound libraries. Furthermore, cascade reactions that involve the dihydrofuran ring as a key intermediate are gaining attention. For instance, a Tf2NH-mediated regio- and diastereoselective skeletal metamorphosis of certain cyclopropyl (B3062369) ketones has been shown to readily produce 2,3,4,5-tetraaryl-2,3-dihydrofurans. acs.org Investigating analogous cascade processes starting from or incorporating this compound could open up pathways to intricate molecular architectures.

Advances in Computational Prediction and Design for Dihydrofuran Systems

Computational chemistry is poised to play an increasingly integral role in understanding and predicting the properties and reactivity of dihydrofuran systems like this compound. The use of machine learning and artificial intelligence in combination with quantum chemical calculations can accelerate the discovery of new reactions and the design of novel derivatives with desired functionalities.

Future computational studies could focus on several key aspects:

Reactivity Prediction: Developing accurate models to predict the regioselectivity and stereoselectivity of reactions involving the dihydrofuran ring. This can help in designing experiments and avoiding unfruitful synthetic routes.

Catalyst Design: In silico design of new chiral catalysts that are specifically tailored for the stereoselective synthesis of this compound. This can involve screening virtual libraries of catalysts and identifying the most promising candidates for experimental validation.

Property Prediction: Predicting the physicochemical and biological properties of novel derivatives of this compound. This can aid in the rational design of molecules with specific applications, such as new pharmaceutical agents or functional materials.

Expansion into Novel Non-Biological Applications and Functional Materials

While the biological activity of many dihydrofuran derivatives is well-documented, a significant future direction is the exploration of non-biological applications for this compound. The unique electronic and structural features of the dihydrofuran scaffold make it a candidate for incorporation into functional materials.

One promising area is polymer chemistry. For example, poly(2,3-dihydrofuran) (PDHF) has been synthesized and shown to be a strong, biorenewable, and degradable thermoplastic with properties comparable to commercial polycarbonate. acs.org This opens the door to investigating the polymerization of substituted dihydrofurans like this compound to create novel polymers with tailored properties. The presence of the chlorophenyl group could impart specific characteristics, such as altered thermal stability, refractive index, or flame retardancy. Furthermore, the inherent chirality of the monomer could lead to the development of chiral polymers with unique optical or recognition properties.

Integration with Automated Synthesis and High-Throughput Experimentation

The future of chemical synthesis is increasingly intertwined with automation and high-throughput experimentation (HTE). youtube.comchemrxiv.org These technologies allow for the rapid screening of reaction conditions, the synthesis of large compound libraries, and the generation of vast amounts of data to train machine learning models. youtube.comchemrxiv.orgdigitellinc.com For a molecule like this compound, integrating its synthesis and derivatization into automated workflows will be a key driver of future research.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of (R)-2-(4-Chlorophenyl)-2,3-dihydrofuran relevant to experimental design?

  • Methodological Answer : Prioritize measurements of boiling point (estimated ~180–200°C based on dihydrofuran analogs), density (~1.2 g/cm³), and solubility in polar aprotic solvents (e.g., THF, DCM). Use gas chromatography-mass spectrometry (GC-MS) for purity analysis and differential scanning calorimetry (DSC) to determine thermal stability. These properties inform solvent selection, reaction temperatures, and storage conditions .

Q. How can researchers safely handle this compound in laboratory settings?

  • Methodological Answer : Adhere to a 1 ppbv airborne exposure limit (derived from furan safety guidelines). Use explosion-proof refrigerators for storage (flash point <50°C) and conduct reactions under inert atmospheres (N₂/Ar) to prevent peroxidation. Personal protective equipment (PPE) should include nitrile gloves and A2B2E2K2-rated respirators. Toxicity screening via Ames test is recommended due to structural similarity to neurotoxic dihydrofurans .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

  • Methodological Answer : Combine ¹H/¹³C NMR (δH 5.2–6.1 ppm for dihydrofuran protons; δC 120–140 ppm for aromatic carbons) with chiral HPLC (Chiralpak AD-H column, 90:10 hexane:isopropanol) to verify stereochemistry. High-resolution MS (HRMS-ESI) confirms molecular weight (C₁₀H₉ClO: calc. 180.0342). X-ray crystallography is critical for absolute configuration determination .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized?

  • Methodological Answer : Employ asymmetric catalysis with chiral palladium complexes (e.g., (R)-Segphos-PdCl₂) for Heck-type cyclization. Key parameters:

  • Temperature: 0–25°C to minimize racemization.
  • Solvent: Dichloroethane (DCE) improves catalyst turnover.
  • Substrate ratio: 1.2:1 aryl halide to dihydrofuran precursor.
    Yields >75% and ee >90% are achievable, as demonstrated in analogous chlorophenyl-dihydrofuran syntheses .

Q. What reaction mechanisms dominate the ozonolysis of this compound, and how do substituents influence aerosol formation?

  • Methodological Answer : Ozonolysis proceeds via Criegee intermediate formation, with SO₂ acting as a catalyst. Computational studies (DFT/B3LYP) show the 4-chlorophenyl group stabilizes the transition state, reducing activation energy by ~15 kJ/mol compared to unsubstituted dihydrofuran. Particle mass concentration (PMC) increases by 30% under humid conditions (RH >60%) due to hygroscopic acid derivatives .

Q. How can contradictory data on dihydrofuran reactivity in [3+2] cycloadditions be resolved?

  • Methodological Answer : Divergent regioselectivity arises from competing frontier molecular orbital (FMO) interactions. For this compound:

  • Electron-withdrawing Cl substituent directs HOMO localization at C3, favoring endo transition states.
  • Kinetic vs. thermodynamic control: Low temps (–40°C) favor kinetic product (85:15 ratio), while higher temps (60°C) shift to thermodynamic (55:45). Validate via variable-temperature NMR .

Q. What strategies mitigate byproduct formation during dihydrofuran functionalization?

  • Methodological Answer :

ByproductSourceMitigation Strategy
Polycyclic ethersRadical recombinationAdd TEMPO (1 mol%) as inhibitor
Chlorinated aromaticsFriedel-Crafts side reactionsUse Lewis acid scavengers (2,6-lutidine)
RacemizationAcidic protons at chiral centerPerform reactions at pH 7–8
Post-reaction purification via flash chromatography (SiO₂, ethyl acetate/hexane) achieves >95% purity .

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